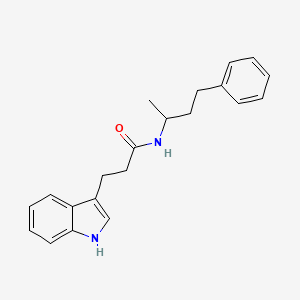
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a propanamide group attached to the indole nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can be achieved through a multi-step process:
Starting Materials: Indole, 4-phenylbutan-2-amine, and propanoyl chloride.
Step 1: The indole is first reacted with propanoyl chloride in the presence of a base such as triethylamine to form 3-(1H-indol-3-yl)propanamide.
Step 2: The resulting 3-(1H-indol-3-yl)propanamide is then coupled with 4-phenylbutan-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Could affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanamide: Lacks the 4-phenylbutan-2-yl group.
N-(4-phenylbutan-2-yl)propanamide: Lacks the indole core.
Indole-3-carboxamide: Contains a carboxamide group instead of a propanamide group.
Uniqueness
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to the presence of both the indole core and the 4-phenylbutan-2-yl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c1-16(11-12-17-7-3-2-4-8-17)23-21(24)14-13-18-15-22-20-10-6-5-9-19(18)20/h2-10,15-16,22H,11-14H2,1H3,(H,23,24) |
InChI Key |
BQKLEOBMFAGUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















